2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6
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Overview
Description
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 is a chemical compound with the molecular formula C29H28ClNO2 and a molecular weight of 457.99 g/mol . This compound is known for its pale-yellow foam appearance and is primarily used as an impurity in the synthesis of montelukast .
Preparation Methods
The synthesis of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 involves several steps. The key starting materials include 7-chloro-2-quinoline and various substituted phenyl compounds. The synthetic route typically involves the following steps:
Formation of the Ethenyl Intermediate: The 7-chloro-2-quinoline is reacted with a substituted phenyl compound to form the ethenyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Final Coupling: The hydroxylated intermediate is then coupled with another substituted phenyl compound to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. The compound is known to bind to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and allergic responses .
Comparison with Similar Compounds
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 is unique due to its specific structure and functional groups. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used in asthma treatment.
Quinoline Derivatives: Compounds with antimicrobial and anticancer properties.
Hydroxypropyl Phenyl Compounds: Used in various pharmaceutical applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C29H28ClNO2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1/i1D3,2D3 |
InChI Key |
ZSHIDKYITZZTLA-JFUHQYBVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Origin of Product |
United States |
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